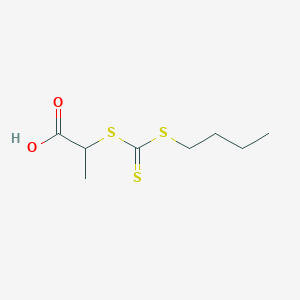

2-(Butylthiocarbonothioylthio)propanoic acid, 95%

描述

2-(Butylthiocarbonothioylthio)propanoic acid (BCSPA, CAS 480436-46-2) is a chain transfer agent (CTA) widely used in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Its molecular formula is C₈H₁₄O₂S₃, with a molecular weight of 238.39 g/mol and a purity of 95% . BCSPA features a propanoic acid backbone with a butylthiocarbonothioylthio group, enabling precise control over polymer molecular weight and polydispersity (PDI <1.2) in RAFT processes .

Key applications include:

属性

IUPAC Name |

2-butylsulfanylcarbothioylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S3/c1-3-4-5-12-8(11)13-6(2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUDUXBWOHBISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=S)SC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731599 | |

| Record name | 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480436-46-2 | |

| Record name | 2-[(Butylsulfanyl)carbonothioyl]sulfanyl]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480436-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[[(butylthio)thioxomethyl]thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(Butylthiocarbonothioylthio)propanoic acid, commonly referred to as BuPA, is a sulfur-containing organic compound with the molecular formula C₈H₁₄O₂S₃ and a molecular weight of 238.4 g/mol. This compound is notable for its potential applications in polymer chemistry and biological systems due to its unique structural properties.

- Molecular Formula : C₈H₁₄O₂S₃

- Molecular Weight : 238.4 g/mol

- CAS Number : 480436-46-2

BuPA is characterized by a thioester functional group, which plays a crucial role in its reactivity and biological activity. Its synthesis often involves controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

The biological activity of BuPA primarily stems from its ability to interact with various biological molecules and pathways. Research indicates that BuPA may exert its effects through:

- Inhibition of Enzymatic Activity : BuPA has been shown to inhibit specific enzymes that are crucial for cellular processes, including those involved in DNA replication and protein synthesis.

- Antimicrobial Properties : Preliminary studies suggest that BuPA exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

- Potential Anticancer Activity : There is emerging evidence that compounds similar to BuPA may have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of BuPA against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .

- Polymerization Studies :

- Therapeutic Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine | Thiadiazole derivative | Anticancer activity |

| 1,3,4-Thiadiazole derivatives | Heterocyclic compounds | Antimicrobial, anticancer |

| 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid | Pyrazole derivative | Anti-inflammatory |

BuPA's unique thioester structure differentiates it from other compounds with similar functionalities, potentially allowing for distinct biological interactions and applications.

Future Directions

Given the promising biological activities associated with 2-(Butylthiocarbonothioylthio)propanoic acid, future research should focus on:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by BuPA will aid in elucidating its therapeutic potential.

- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of BuPA in medical applications, particularly in antimicrobial and anticancer therapies.

- Polymer Development : Exploring further applications of BuPA in developing novel polymers for drug delivery systems.

科学研究应用

RAFT Polymerization

One of the primary applications of 2-(Butylthiocarbonothioylthio)propanoic acid is as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent in polymer synthesis. RAFT polymerization is a controlled radical polymerization technique that allows for the production of polymers with predetermined molecular weights and narrow molecular weight distributions.

- Case Study : Research has demonstrated that incorporating this compound in RAFT processes enhances the functionalization of polymers, leading to materials with improved mechanical properties and thermal stability .

Coatings and Adhesives

The compound is also investigated for use in coatings and adhesives due to its ability to modify surface properties and enhance adhesion strength.

- Case Study : A study reported the successful application of this thioester in formulating eco-friendly adhesives that exhibit strong bonding capabilities while maintaining flexibility .

Antimicrobial Activity

Research indicates that derivatives of 2-(Butylthiocarbonothioylthio)propanoic acid exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Case Study : A study focused on synthesizing various derivatives showed promising results against resistant bacterial strains, suggesting that these compounds could lead to novel therapeutic agents .

Drug Delivery Systems

The compound has been explored as a component in drug delivery systems due to its ability to form stable complexes with various pharmaceuticals.

- Case Study : Investigations into its use in liposomal formulations have indicated enhanced drug encapsulation efficiency and controlled release profiles, which are crucial for improving therapeutic outcomes .

Biodegradation Studies

Given the increasing concern over environmental pollutants, studies have been conducted on the biodegradability of thioester compounds like 2-(Butylthiocarbonothioylthio)propanoic acid.

- Case Study : Research has shown that microorganisms can effectively degrade this compound, suggesting its potential use in bioremediation strategies aimed at detoxifying contaminated environments .

Soil Health

The compound's role as a soil amendment has also been studied, particularly for its effects on soil microbial communities and nutrient availability.

- Case Study : Field trials demonstrated that applying this thioester improved soil structure and increased microbial diversity, which are essential for sustainable agriculture practices .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Material Science | RAFT Polymerization | Enhanced mechanical properties of polymers |

| Coatings and Adhesives | Strong bonding capabilities in eco-friendly adhesives | |

| Medicinal Chemistry | Antimicrobial Activity | Potential new antibiotics against resistant strains |

| Drug Delivery Systems | Improved encapsulation efficiency | |

| Environmental Applications | Biodegradation Studies | Effective degradation by microorganisms |

| Soil Health | Improved soil structure and microbial diversity |

相似化合物的比较

Comparative Analysis with Similar RAFT Agents

Structural and Functional Comparison

Table 1 compares BCSPA with two structurally related RAFT agents: Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate (BM1448) and 2,2'-[Carbonothioylbis(thio)]bis[2-methylpropanoic acid] (BM1829) .

| Parameter | BCSPA (BM1640) | BM1448 | BM1829 |

|---|---|---|---|

| CAS Number | 480436-46-2 | 870532-87-9 | 355120-40-0 |

| Molecular Formula | C₈H₁₄O₂S₃ | C₂₀H₃₅NO₂S₃ | C₉H₁₄O₄S₃ |

| Molecular Weight (g/mol) | 238.39 | 417.69 | 282.4 |

| Purity | 95% | 97% | 97% |

| Key Functional Groups | Propanoic acid, butylthio group | Pentanoate ester, cyano group | Bis(propanoic acid), methyl branches |

Structural Insights:

- BCSPA: The propanoic acid group enhances water solubility, making it ideal for aqueous-phase polymerizations and bioapplications .

- BM1448: The dodecylthiocarbonothioylthio and cyano groups increase hydrophobicity, favoring organic solvent-based systems.

- BM1829: Dual propanoic acid groups enable crosslinking or multi-arm polymer architectures .

Performance in Polymerization

Molecular Weight Control and PDI:

- BCSPA produces polymers with PDI <1.1 in pDMA synthesis, outperforming traditional free-radical methods (PDI ~2.15) .

- BM1448 achieves PDI ~1.06 in TiO₂/PU nanocomposites when used at high CTA-to-initiator ratios (10:1) .

- BM1829’s bifunctional structure may enable lower PDIs in block copolymer syntheses but requires further validation .

Application-Specific Advantages:

- BCSPA :

- BM1448: Suitable for hydrophobic monomers (e.g., styrenics) due to ester and cyano groups.

- BM1829: Potential for star or hyperbranched polymers via dual reactive sites .

Stability and Reactivity

- Solubility : BCSPA’s carboxylic acid group ensures solubility in polar solvents (e.g., water, DMF), whereas BM1448 and BM1829 require organic solvents like THF .

- Thermal Stability : BCSPA decomposes at ~180°C, comparable to BM1448 (~190°C) but lower than BM1829 (~210°C) due to its bis-acid structure .

- Storage Stability : BCSPA-modified TiO₂/PU emulsions remain stable for 3 months without precipitation .

准备方法

Thiol-Disulfide Exchange Reaction

The most widely documented method involves a three-step nucleophilic substitution mechanism using 1-butanethiol, carbon disulfide, and 2-bromopropanoic acid under anhydrous conditions.

Reaction Setup :

-

Step 1 : 1-butanethiol (140 mmol) and triethylamine (TEA, 152 mmol) are dissolved in dichloromethane (DCM) under nitrogen atmosphere and cooled to 0°C.

-

Step 2 : Carbon disulfide (152 mmol) in DCM is added dropwise, forming a thiocarbonate intermediate.

-

Step 3 : 2-bromopropanoic acid (152 mmol) is introduced, enabling disulfide bond formation via bromide displacement.

The reaction proceeds for 2 hours at room temperature, followed by acidic workup (10% HCl) and sequential washes with water and brine. Crude product purification via recrystallization from hexane yields 65% PABTC with characteristic yellow crystals.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Maintaining a 0°C environment during thiocarbonate intermediate formation prevents side reactions such as thiol oxidation. Polar aprotic solvents like DCM facilitate reagent solubilization while minimizing hydrolysis.

Stoichiometric Ratios

A 1:1.09 molar ratio of 1-butanethiol to TEA ensures complete deprotonation of the thiol, while excess carbon disulfide (1.09 eq) drives thiocarbonate formation.

Catalytic Considerations

No external catalysts are required, but TEA acts as both a base and a proton scavenger, enhancing reaction efficiency.

Purification and Characterization

Recrystallization from Hexane

Post-synthesis, crude PABTC is dissolved in minimal hexane at elevated temperatures and gradually cooled to induce crystallization. This step removes unreacted starting materials and oligomeric byproducts, achieving ≥95% purity.

Structural Validation

1H-NMR (500 MHz, CDCl3) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 11.5–8.0 | Broad | 1H | Carboxylic acid (-COOH) |

| 4.88 | Quartet (J = 7.35 Hz) | 2H | Methylene adjacent to thiocarbonyl |

| 3.38 | Triplet (J = 7.40 Hz) | 2H | Butylthio group (-S-CH2-) |

| 1.70 | Multiplet | 2H | Central methylene of butyl chain |

| 1.45 | Quintet | 2H | Terminal methylene of butyl chain |

| 0.95 | Triplet | 3H | Methyl group (-CH3) |

ESI-MS : A molecular ion peak at m/z 238.03 corresponds to [C8H14O2S3 + H]+.

Industrial-Scale Production Considerations

Scalability Challenges

Cost Efficiency

Hexane’s low polarity and high volatility make it ideal for bulk recrystallization, reducing operational costs compared to chromatographic methods.

Data Tables

Table 1: Synthesis Parameters for PABTC

| Parameter | Value |

|---|---|

| 1-Butanethiol | 140 mmol |

| Triethylamine (TEA) | 152 mmol |

| Carbon disulfide | 152 mmol |

| 2-Bromopropanoic acid | 152 mmol |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0°C → Room temperature |

| Yield | 65% |

| Purity | ≥95% (post-recrystallization) |

Table 2: Comparative Analysis of RAFT CTAs

| CTA | Molecular Weight (g/mol) | Dispersity (Đ) | Purity Threshold |

|---|---|---|---|

| PABTC | 238.03 | 1.05–1.10 | ≥95% |

| Benzyl benzodithioate | 212.30 | 1.15–1.20 | ≥90% |

| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | 346.54 | 1.08–1.12 | ≥98% |

常见问题

Q. What is the role of 2-(butylthiocarbonothioylthio)propanoic acid in controlled/living radical polymerization (RAFT)?

This compound acts as a reversible addition-fragmentation chain transfer (RAFT) agent, enabling precise control over polymer molecular weight and polydispersity by mediating radical termination and propagation kinetics. Its thiocarbonothioylthio group facilitates reversible chain transfer, allowing for the synthesis of block copolymers and complex polymer architectures .

Q. How can researchers confirm the structural integrity and purity of this RAFT agent?

Methodologies include:

- Nuclear Magnetic Resonance (NMR) : To verify the presence of characteristic proton environments (e.g., butylthio and propanoic acid groups).

- High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS/MS) : For assessing purity and detecting trace impurities (e.g., unreacted precursors) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups like C=S and carboxylic acid stretches .

Q. What safety protocols are critical when handling this compound?

- Use engineering controls (e.g., fume hoods) to minimize airborne exposure.

- Wear personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Implement emergency measures : Eye wash stations and showers must be accessible. Contaminated clothing should be removed and professionally decontaminated .

Advanced Research Questions

Q. How can researchers optimize RAFT polymerization conditions using this agent?

Key parameters include:

- Initiator-to-RAFT agent ratio : Adjust to balance polymerization rate and control over molecular weight.

- Temperature : Higher temperatures may accelerate fragmentation but risk side reactions (e.g., thermal decomposition of the RAFT agent).

- Monomer selection : Compatibility with hydrophobic or hydrophilic monomers depends on the RAFT agent’s solubility .

Q. What methodologies resolve contradictions in polymerization kinetics or molecular weight distributions?

- Kinetic Modeling : Use pseudo-steady-state approximations to predict radical concentrations and chain transfer efficiency.

- Size-Exclusion Chromatography (SEC) : Compare experimental molecular weight distributions with theoretical predictions to identify deviations (e.g., improper chain transfer or termination) .

- Electron Paramagnetic Resonance (EPR) : Monitor radical intermediates to validate mechanistic assumptions .

Q. How can impurities in the RAFT agent affect polymerization outcomes, and how are they mitigated?

- Common impurities : Residual solvents or byproducts from synthesis (e.g., disulfides).

- Mitigation strategies :

- Purification : Column chromatography or recrystallization to isolate the RAFT agent.

- Pre-polymerization analysis : Use HPLC-MS/MS to quantify impurities and adjust reaction stoichiometry accordingly .

Q. What advanced techniques characterize the chain-end fidelity of polymers synthesized with this RAFT agent?

- Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) : Directly analyze polymer end-groups to confirm retention of thiocarbonothioylthio moieties.

- Chain-Extension Experiments : Sequential monomer addition to test livingness and block copolymer formation .

Contradiction Analysis & Troubleshooting

Q. Why might discrepancies arise in reported chain transfer coefficients (Ctr) for this RAFT agent?

- Solvent polarity : Affects the stability of the intermediate RAFT-adduct radical.

- Monomer reactivity : Electron-deficient monomers may exhibit lower Ctr due to reduced radical stabilization.

- Experimental variability : Differences in initiator purity or oxygen contamination during polymerization .

Q. How can researchers address inconsistent thermal stability data for this compound?

- Thermogravimetric Analysis (TGA) : Perform under inert atmospheres (e.g., N₂) to isolate decomposition pathways.

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events correlated with degradation .

Methodological Recommendations

Q. What analytical workflows are recommended for real-time monitoring of RAFT polymerization?

Q. How should researchers validate the absence of toxic byproducts in polymers synthesized with this RAFT agent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。